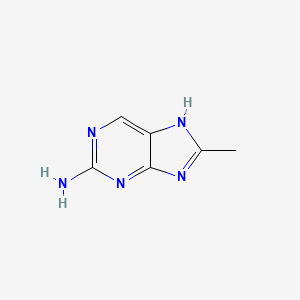![molecular formula C6H6N4O B11922764 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol is an organic compound belonging to the class of pyrrolopyrimidines. This compound consists of a pyrrole ring fused to a pyrimidine ring, with an amino group at the 4-position and a hydroxyl group at the 6-position. Pyrrolopyrimidines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol typically involves the cyclization of appropriate precursors. One common method includes the condensation of a pyrrole derivative with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The purification process may involve crystallization or chromatographic techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone derivative.
Reduction: The amino group at the 4-position can be reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-one.
Reduction: Formation of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-amine.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5H-pyrrolo[2,3-d]pyrimidin-6-ol
- 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ol
- 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-5-ol
Uniqueness
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the hydroxyl group at the 6-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol |
InChI |
InChI=1S/C6H6N4O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H,(H2,7,8,9) |
InChI Key |
NKTNLWRCZLAWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1N=CN=C2N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


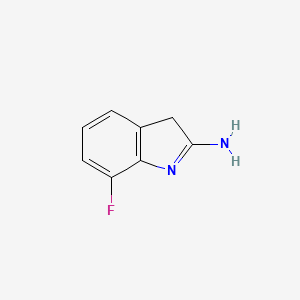
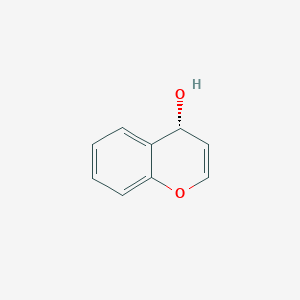

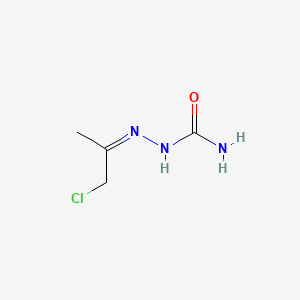

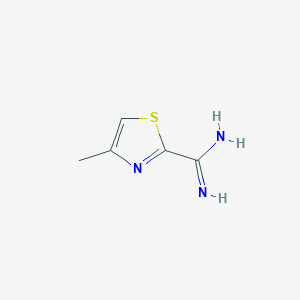
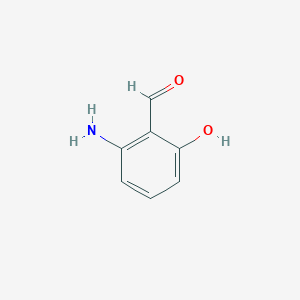
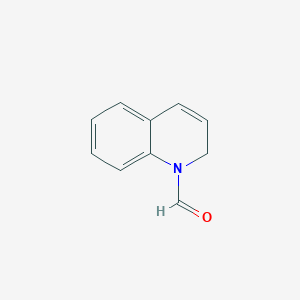
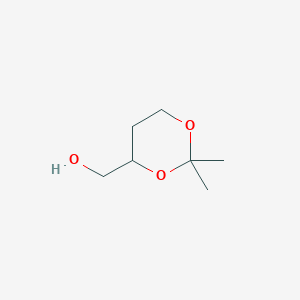

![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
